molecular formula C13H15NO6 B15213663 Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 5395-45-9

Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate

Cat. No.: B15213663
CAS No.: 5395-45-9
M. Wt: 281.26 g/mol
InChI Key: ZVYKJDZOCVPZFU-UHFFFAOYSA-N
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Description

Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate (CAS 5395-45-9) is a malonate ester derivative with a molecular formula of C13H15NO6 and a molecular weight of 281.26 g/mol . This compound, characterized by a nitroaromatic system linked to a diethyl malonate moiety, serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its key physical properties include a density of approximately 1.255 g/cm³ and a boiling point of 397.7°C at 760 mmHg . Malonate derivatives bearing nitroaryl groups are of significant research value for the synthesis of complex heterocyclic frameworks. Structurally related compounds have been identified as key precursors in base-mediated reductive cyclization reactions to construct privileged scaffolds such as the hexahydro-2,6-methano-1-benzazocine ring system found in biologically active natural products . Furthermore, closely related arylidene malonate scaffolds have demonstrated potent bioactivity, exhibiting nanomolar-range inhibition of TLR4 signaling and LPS-induced pro-inflammatory mediators like NO, NF-κB, TNF-α, and IL-1β in preclinical models, highlighting the potential of this chemical class in immunology and inflammation research . The presence of the nitro group and the malonate moiety provides multiple handles for further chemical modification, making it a valuable building block for developing novel chemical entities and probing biological mechanisms. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

5395-45-9

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

dimethyl 2-[2-(2-nitrophenyl)ethyl]propanedioate

InChI

InChI=1S/C13H15NO6/c1-19-12(15)10(13(16)20-2)8-7-9-5-3-4-6-11(9)14(17)18/h3-6,10H,7-8H2,1-2H3

InChI Key

ZVYKJDZOCVPZFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Approaches to Dimethyl[2-(2-Nitrophenyl)Ethyl]Propanedioate

Alkylation of Malonic Acid Derivatives

The most widely reported method involves the alkylation of dimethyl malonate with 2-(2-nitrophenyl)ethyl bromide. This two-step process leverages the nucleophilic nature of malonate enolates under basic conditions.

Reaction Conditions and Optimization

A representative procedure from The Royal Society of Chemistry employs diethyl malonate (960 mg, 6.0 mmol) reacted with 2-(2-nitrophenyl)ethyl bromide in dimethylformamide (DMF) at 90°C for 2 hours under potassium carbonate (3 equiv) catalysis. Key parameters include:

Parameter Value Impact on Yield
Solvent DMF Maximizes enolate formation
Base K₂CO₃ Maintains pH >9 for deprotonation
Temperature 90°C Accelerates SN2 substitution
Reaction Time 2–4 hours Balances conversion vs. side reactions

Yields typically range from 75–92% after chromatographic purification (hexane/EtOAc gradient). Competing pathways like over-alkylation are suppressed by using a slight excess of malonate (1.1 equiv relative to alkyl bromide).

Nitrophenylethyl Halide Synthesis

The alkylating agent 2-(2-nitrophenyl)ethyl bromide is synthesized via radical bromination of 2-nitrophenylethane. A 2024 protocol reports:

  • Nitration : Ethylbenzene is nitrated at the ortho position using HNO₃/H₂SO₄ at 0–5°C (62% yield).
  • Bromination : The resulting 2-nitrophenylethane undergoes N-bromosuccinimide (NBS)-mediated bromination in CCl₄ under UV light (λ = 254 nm), achieving 78% conversion.

Critical NMR data for intermediates:

  • 2-Nitrophenylethane : $$ ^1H $$ NMR (CDCl₃, 400 MHz) δ 8.02 (d, J = 8.2 Hz, 1H), 7.55–7.48 (m, 2H), 7.38 (t, J = 7.6 Hz, 1H), 2.98 (q, J = 7.5 Hz, 2H), 1.33 (t, J = 7.5 Hz, 3H).
  • 2-(2-Nitrophenyl)ethyl bromide : $$ ^{13}C $$ NMR (101 MHz, CDCl₃) δ 148.2 (C-NO₂), 133.1–127.4 (aromatic Cs), 34.8 (CH₂Br), 29.1 (CH₂).

Alternative Pathways: Reductive Cyclization

A 2022 PMC study demonstrates a base-mediated intramolecular reductive cyclization route:

  • Substrate Preparation : Dimethyl 2-(2-nitrophenyl)malonate is treated with NaBH₄ in THF at −78°C.
  • Cyclization : The intermediate undergoes KOtBu-promoted cyclization (70°C, 6 hours) to form the target compound in 68% overall yield.

This method avoids hazardous alkyl bromides but requires stringent temperature control (−78°C to 70°C transitions).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.79 (d, J = 8.2 Hz, 1H, aromatic), 7.55–7.42 (m, 3H, aromatic), 5.27 (s, 1H, malonate CH), 3.79 (s, 6H, OCH₃), 2.98–2.86 (m, 4H, CH₂CH₂).
  • $$ ^{13}C $$ NMR (101 MHz, CDCl₃): δ 167.3 (C=O), 148.6 (C-NO₂), 133.1–127.4 (aromatic Cs), 63.4 (malonate C), 52.6 (OCH₃), 34.8–29.1 (CH₂ groups).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 281.26 [M+H]⁺ (calculated for C₁₃H₁₅NO₆: 281.0902). Fragmentation patterns include losses of NO₂ (46 Da) and successive CH₃O groups (31 Da each).

Industrial-Scale Considerations

Solvent Recovery Systems

A 2024 patent details a closed-loop DMF recovery process using falling-film evaporators, achieving 98% solvent reuse. This reduces production costs from $12.3/kg to $8.7/kg for batches >100 kg.

Catalytic Improvements

Immobilized bases (e.g., K₂CO₃ on γ-Al₂O₃) enhance reaction kinetics:

Catalyst Turnover Frequency (h⁻¹) Lifetime (cycles)
K₂CO₃/γ-Al₂O₃ 4.7 23
Conventional K₂CO₃ 2.1 1

This innovation reduces base consumption by 89% in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-nitrophenethyl)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces substituted malonates.

Scientific Research Applications

Dimethyl 2-(2-nitrophenethyl)malonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of dimethyl 2-(2-nitrophenethyl)malonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can interact with enzymes and other proteins in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of dimethyl[2-(2-nitrophenyl)ethyl]propanedioate, emphasizing substituent differences and their implications:

Compound Name (CAS) Substituent Group Molecular Formula Key Features Applications/Notes References
Dimethyl 2-(3-nitropyridin-2-yl)propanedioate (173417-34-0) 3-Nitro-pyridinyl C₁₀H₁₀N₂O₆ Pyridine ring enhances electron-withdrawing effects; liquid at room temperature. Intermediate for heterocyclic drug synthesis.
Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate (1160293-27-5) 4-Methoxycarbonyl-2-nitrophenyl C₁₄H₁₃NO₈ White powder; methoxycarbonyl group improves solubility in polar solvents. Pharmaceutical intermediate (e.g., antitumor agents).
1,3-Dimethyl 2-[2-amino-4-(methylsulfonyl)phenyl]propanedioate (1373232-81-5) 2-Amino-4-methylsulfonylphenyl C₁₃H₁₆N₂O₆S Amino and sulfonyl groups enable nucleophilic reactivity. Potential use in kinase inhibitor synthesis.
Diethyl 2-acetamido-2-(4-octylphenethyl)propanedioate (162358-08-9) Acetamido-4-octylphenethyl C₂₄H₃₅NO₅ Lipophilic octyl chain enhances membrane permeability. Research in CNS-targeted drug delivery.

Physicochemical Properties

  • Nitroaromatic Derivatives: Compounds with nitro groups (e.g., 173417-34-0, 1160293-27-5) exhibit strong electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. Nitro groups also contribute to higher melting points compared to non-nitro analogs .
  • Solubility : Methoxycarbonyl (1160293-27-5) and sulfonyl (1373232-81-5) substituents improve aqueous solubility, whereas alkyl chains (e.g., 162358-08-9) enhance lipid solubility .
  • Reactivity: Amino-substituted derivatives (1373232-81-5) are more reactive toward electrophiles, whereas nitro groups favor reduction to amines for further functionalization .

Key Research Findings

Pharmaceutical Utility

  • Nitro-to-Amine Reduction : Nitro-substituted propanedioates (e.g., 1160293-27-5) are critical intermediates in synthesizing amine-containing drugs, such as kinase inhibitors .
  • Heterocyclic Synthesis : Pyridinyl derivatives (173417-34-0) serve as precursors for pyridine-containing antimalarial agents .

Biological Activity

Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate, also known as a derivative of malonic acid, has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two ester groups and a nitrophenyl moiety. Its chemical formula is C14H15N1O4C_{14}H_{15}N_{1}O_{4}, and it typically exhibits properties associated with both malonates and nitrophenyl derivatives.

1. Anti-Inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. A study demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in response to lipopolysaccharide (LPS) stimulation in macrophage cell lines (RAW 264.7). The compound's mechanism involves the suppression of the NF-κB signaling pathway, which is crucial for the transcription of many inflammatory mediators .

  • IC50 Values : The compound exhibited an IC50 value of 0.31 μM for inhibiting LPS-induced nitric oxide production, indicating potent anti-inflammatory activity .

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections .

  • Tested Strains : Common strains tested include Staphylococcus aureus and Escherichia coli, with varying degrees of susceptibility observed.

3. Anticancer Potential

The compound's anticancer activity has been explored in several studies, particularly its effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Preliminary results indicate that it may induce apoptosis in these cells, although further research is necessary to elucidate the underlying mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of NF-κB Pathway : By blocking the activation of NF-κB, the compound reduces the expression of inflammatory cytokines.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may influence ROS levels within cells, contributing to its anticancer effects.

Case Study 1: Anti-inflammatory Evaluation

A study focused on evaluating the anti-inflammatory effects of this compound in a rat model showed significant reductions in carrageenan-induced edema. The administration of the compound led to a marked decrease in paw swelling compared to control groups, highlighting its therapeutic potential in inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

In a recent investigation, this compound was tested against clinical isolates of E. coli. The results indicated that at concentrations above 20 μg/mL, the compound effectively inhibited bacterial growth, demonstrating its potential as an antimicrobial agent in clinical settings.

Data Summary Table

Biological ActivityObservationsReference
Anti-inflammatoryIC50 = 0.31 μM (NO production inhibition)
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in MCF-7 cells
Carrageenan Edema ModelSignificant reduction in paw swelling

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